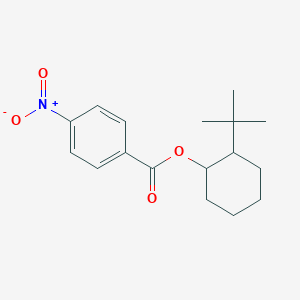

2-Tert-butylcyclohexyl 4-nitrobenzoate

Description

2-Tert-butylcyclohexyl 4-nitrobenzoate is a benzoate ester featuring a sterically hindered tert-butyl-substituted cyclohexyl group and a para-nitrobenzoate moiety. The tert-butyl group confers significant steric bulk, likely reducing solubility in polar solvents and increasing melting point compared to less hindered esters . Such esters are often employed as intermediates in pharmaceuticals, agrochemicals, or fine chemicals, leveraging their tunable reactivity and stability .

Properties

CAS No. |

94710-59-5 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2-tert-butylcyclohexyl) 4-nitrobenzoate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h8-11,14-15H,4-7H2,1-3H3 |

InChI Key |

ZRBVEFMUUZWOSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2-Tert-butylphenol

The alcohol precursor 2-tert-butylcyclohexanol is synthesized via hydrogenation of 2-tert-butylphenol using a nickel-iron (Ni-Fe) catalyst system. Critical parameters from WO2002048079A2 include:

| Parameter | Optimal Value | Effect on Selectivity |

|---|---|---|

| Catalyst Composition | Ni (70-85%), Fe (10-20%) | Enhances cis isomer formation (95:5 ratio) |

| Temperature | 90-130°C | Prevents catalyst deactivation |

| Hydrogen Pressure | 10-20 bar | Balances reaction rate & safety |

| Reaction Time | 5-20 hours | Ensures complete conversion |

This method achieves 95% cis selectivity, crucial for subsequent esterification efficiency due to reduced steric clashes in the cis configuration.

Preparation of 4-Nitrobenzoic Acid Derivatives

Oxidation of Substituted Toluenes

While direct synthesis data for 4-nitrobenzoic acid isn't provided in the sources, analogous routes from WO2006/125555 demonstrate nitro group retention during oxidation:

-

Substrate : 4-tert-butyl-1-methyl-2-nitrobenzene

-

Reagents : KMnO₄ (oxidizer), pyridine (base)

-

Conditions : 98°C aqueous solution, 3 hours

This suggests that nitration preceding oxidation could be adapted for 4-nitrobenzoic acid synthesis, though positional selectivity requires careful control.

Esterification Strategies

Phase-Transfer Catalyzed Coupling

Building on WO2006/62093, esterification of sterically hindered alcohols succeeds under these conditions:

| Component | Role | Example |

|---|---|---|

| 4-Nitrobenzoyl Chloride | Electrophile | Generated in situ from acid |

| 2-Tert-butylcyclohexanol | Nucleophile | Cis isomer preferred |

| K₂CO₃ | Base | Scavenges HCl |

| N-Benzyl-N,N,N-triethylammonium chloride | Phase-transfer catalyst | Enhances interfacial reactivity |

| Solvent | N,N-Dimethylacetamide | Polar aprotic medium |

Procedure :

-

React 4-nitrobenzoic acid with SOCl₂ to form acyl chloride

-

Add alcohol, K₂CO₃ (2 eq), and catalyst (0.1 eq) in DMAc

-

Isolate product via aqueous workup

Yield : Comparable systems report >85% yield

Industrial-Scale Adaptations

Catalyst Recycling

The Ni-Fe catalyst in hydrogenation demonstrates 13-cycle reusability with <9% activity loss, critical for cost-effective production. Post-reaction recovery involves:

-

Filtration through 10μm sintered metal

-

Washing with MeOH/EtOAc (3:1)

-

Drying under N₂ flow

Analytical Characterization

Key QC metrics for 2-tert-butylcyclohexyl 4-nitrobenzoate:

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Reduction: 2-Tert-butylcyclohexyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Tert-butylcyclohexyl 4-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Tert-butylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can also be hydrolyzed to release the active benzoic acid derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-tert-butylcyclohexyl 4-nitrobenzoate:

Physicochemical Properties

- Steric Effects : The tert-butylcyclohexyl group in the target compound likely reduces solubility in aqueous media compared to smaller esters like (2-acetylphenyl) 4-nitrobenzoate. For example, tert-butyl 4-bromo-2-fluorobenzoate (C11H12BrFO2) is reported as a high-purity solid, suggesting similar challenges in polar solvents .

- Electronic Effects : The nitro group in 4-nitrobenzoates increases electrophilicity at the carbonyl carbon, making these esters more reactive toward nucleophiles than halogenated analogs (e.g., bromo/fluoro-substituted esters) .

Reactivity and Stability

- Hydrolysis : Benzoate esters with electron-withdrawing groups (e.g., nitro) hydrolyze faster under alkaline conditions than halogenated analogs. For instance, (2-acetylphenyl) 4-nitrobenzoate undergoes rapid hydrolysis compared to tert-butyl 4-bromo-2-fluorobenzoate .

- Thermal Stability: Bulky tert-butyl groups enhance thermal stability. Phosphonothioate derivatives (e.g., C21H44NO2PS) exhibit lower thermal stability due to labile P-S bonds, contrasting with the robust C-O ester linkage in the target compound .

Q & A

Q. What experimental methods are recommended to determine the molecular structure of 2-tert-butylcyclohexyl 4-nitrobenzoate?

To confirm molecular structure, employ single-crystal X-ray diffraction (SCXRD) for precise spatial arrangement analysis, supported by FT-IR to identify functional groups (e.g., ester C=O stretching at ~1720 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) and FT-NMR (¹H/¹³C) to resolve substituent positions on the cyclohexyl ring and benzoate moiety . For crystalline purity, pair with elemental analysis (C, H, N) to validate stoichiometry .

Q. How can researchers optimize the synthesis of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance esterification efficiency .

- Catalyst choice : Use N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for mild ester coupling .

- Temperature control : Maintain room temperature to minimize side reactions (e.g., tert-butyl group hydrolysis) . Post-synthesis, recrystallize from methanol for high-purity crystals .

Q. What thermal stability assessment techniques are suitable for this compound?

Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting points) and thermogravimetric analysis (TGA) to quantify decomposition thresholds (e.g., nitro group instability above 200°C). Cross-reference with isoconversional kinetic models (e.g., Flynn-Wall-Ozawa) to predict thermal degradation pathways .

Advanced Research Questions

Q. How can the third-order nonlinear optical (NLO) properties of this compound be evaluated?

Perform Z-scan measurements (λ = 532 nm) to quantify nonlinear absorption (β) and refractive index (n₂). Correlate results with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model hyperpolarizability and electronic transitions. UV-Vis-NIR data (cutoff ~263 nm) can validate intramolecular charge transfer between nitro and ester groups .

Q. What computational strategies resolve discrepancies in experimental data (e.g., conflicting thermal stability reports)?

Apply DFT-based conformational analysis to compare energy-minimized structures with SCXRD data. For thermal contradictions, use multivariate regression to isolate variables (e.g., heating rate in DSC/TGA) and validate via reproducibility trials across independent labs .

Q. How can researchers address reactivity inconsistencies in esterification or nitro-group reactions?

Conduct kinetic studies (e.g., pseudo-first-order kinetics) under controlled conditions (pH, solvent polarity). For nitro group reduction, monitor intermediates via HPLC-MS and compare with analogous compounds (e.g., cyclohexylammonium 4-nitrobenzoate) to identify steric or electronic effects from the tert-butyl substituent .

Q. What methodologies assess the compound’s potential as a corrosion inhibitor or biological agent?

For corrosion studies, use electrochemical impedance spectroscopy (EIS) in saline environments. For biological interactions, perform molecular docking against target enzymes (e.g., cytochrome P450) and validate with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can crystal engineering improve the compound’s physicochemical properties?

Optimize slow evaporation growth (e.g., acetone/water mixtures) to enhance crystal habit and packing density. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing mechanical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.